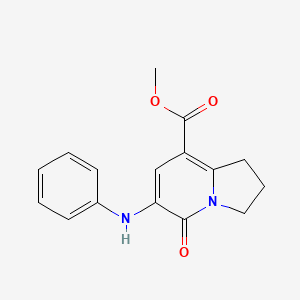
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is an organic compound with the molecular formula C18H13NO3 and a molecular weight of 291.309 g/mol This compound is known for its unique structure, which includes a naphthyl group and a benzoic acid moiety connected through a methyleneamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form quinone derivatives.
Reduction: The methyleneamino linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid, particularly in its role as an HDAC inhibitor, involves binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . The compound’s molecular targets include HDAC enzymes, and its pathways involve the regulation of gene transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid: Similar structure but with the methyleneamino linkage at a different position.
4-(2-Hydroxy-6-(trimethylsilyl)-1-naphthylazo)benzoic acid: Contains a trimethylsilyl group, which can affect its chemical properties.
Uniqueness
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HDAC enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
Propriétés
Numéro CAS |
796-48-5 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-7-12-3-1-2-4-15(12)16(17)11-19-14-8-5-13(6-9-14)18(21)22/h1-11,20H,(H,21,22) |
Clé InChI |
VZEJBHQYZBEMMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)



![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)


